molecular formula C6H14O2 B092695 Hexane-1,4-diol CAS No. 16432-53-4

Hexane-1,4-diol

Cat. No.: B092695
CAS No.: 16432-53-4
M. Wt: 118.17 g/mol
InChI Key: QVTWBMUAJHVAIJ-UHFFFAOYSA-N
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Description

Hexane-1,4-diol: is an organic compound with the molecular formula C6H14O2 . It is a colorless, water-soluble solid that is commonly used in various industrial applications. The compound is known for its versatility and is often utilized in the production of polymers, resins, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-1,4-diol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the reduction of adipates using lithium aluminium hydride. This method, although effective, is not practical on a commercial scale due to its complexity and cost .

Chemical Reactions Analysis

Types of Reactions: Hexane-1,4-diol undergoes various chemical reactions typical of alcohols, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

    Dehydration: Dehydration reactions typically require acidic conditions and elevated temperatures.

    Esterification: Esterification reactions often involve carboxylic acids or their derivatives in the presence of acid catalysts.

Major Products:

    Adipaldehyde: from oxidation.

    Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.

Scientific Research Applications

Hexane-1,4-diol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Hexane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

hexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTWBMUAJHVAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436526
Record name 1,4-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16432-53-4
Record name 1,4-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,4-Hexanediol be used to synthesize polymers?

A1: Yes, research suggests that 1,4-Hexanediol can be utilized in the production of polyurethane foams. A study investigated the potential of various diols, including 1,4-Hexanediol, for creating polyurethane foams []. While the study doesn't delve into the specific properties of the resulting foams, it highlights the potential of 1,4-Hexanediol as a building block in polymer synthesis.

Q2: Are there any known toxicological concerns related to 1,4-Hexanediol?

A2: While the provided research doesn't directly focus on the toxicity of 1,4-Hexanediol, one study reveals insights into the metabolism of a structurally similar compound, 3-methylheptane, in rats []. This research identifies various metabolites, including several diols, produced during the breakdown of 3-methylheptane. This information could be valuable for researchers interested in exploring the potential metabolic pathways and toxicological profile of 1,4-Hexanediol.

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